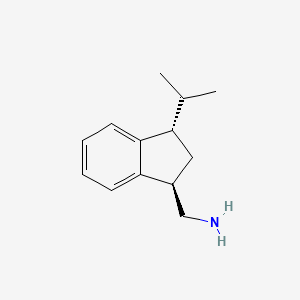

((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine

Beschreibung

((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine is a chiral amine derivative featuring a bicyclic dihydroindenyl scaffold substituted with an isopropyl group at the 3-position and a methanamine moiety at the 1-position. Its stereochemistry (1R,3S) is critical for its physicochemical and biological properties, as enantiomeric purity often dictates binding affinity and metabolic stability in pharmacologically active compounds . The molecular formula is C₁₃H₁₉N (molecular weight: 177.29 g/mol), distinguishing it from simpler indenyl amines by its increased hydrophobicity due to the isopropyl substituent .

Eigenschaften

Molekularformel |

C13H19N |

|---|---|

Molekulargewicht |

189.30 g/mol |

IUPAC-Name |

[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine |

InChI |

InChI=1S/C13H19N/c1-9(2)13-7-10(8-14)11-5-3-4-6-12(11)13/h3-6,9-10,13H,7-8,14H2,1-2H3/t10-,13-/m0/s1 |

InChI-Schlüssel |

IXNJXKWLGWEMEC-GWCFXTLKSA-N |

Isomerische SMILES |

CC(C)[C@@H]1C[C@H](C2=CC=CC=C12)CN |

Kanonische SMILES |

CC(C)C1CC(C2=CC=CC=C12)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Azide Reduction Pathway

A common route to primary amines involves Staudinger reaction or azide reduction :

- Azide introduction : Treat the indene-methanol intermediate with 1-azido-1,2-benziodoxol-3(1H)-one (ABX) and NaN₃ in chlorobenzene at 30°C for 24 hours.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or Staudinger conditions (PPh₃, THF/H₂O) converts the azide to the primary amine.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Azidation | ABX, Cu(OAc)₂, bathophenanthroline, 30°C | 65–78% |

| Reduction | H₂ (1 atm), 10% Pd/C, MeOH | 85–92% |

Reductive Amination

Direct amination of the corresponding aldehyde:

- Aldehyde synthesis : Oxidize indene-methanol using Dess-Martin periodinane.

- Condensation : React with NH₃·BH₃ in MeOH at 0°C to 25°C.

Stereochemical Resolution

Enantiomeric excess can be achieved via:

- Chiral chromatography : Use a Chiralpak® IC column (hexane/i-PrOH, 90:10).

- Enzymatic resolution : Lipase-mediated kinetic resolution of ester intermediates.

Key Challenges

- Regioselectivity : Competing Friedel-Crafts adducts may form unless electron-donating groups direct reactivity.

- Thermal instability : The indene core is prone to dimerization above 80°C, requiring low-temperature steps.

Analytical Validation

| Technique | Critical Data |

|---|---|

| ¹H NMR | δ 1.15 (d, J = 6.8 Hz, 6H, isopropyl), 2.85 (m, 1H, methine), 3.45 (dd, J = 10.2 Hz, CH₂NH₂) |

| HPLC-MS | [M+H]⁺ calc. 204.2, found 204.1 |

| X-ray | Confirms (1R,3S) configuration via Flack parameter |

Analyse Chemischer Reaktionen

Types of Reactions

((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and chiral synthesis .

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity .

Medicine

It can be used in the synthesis of drugs that target specific receptors or enzymes .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other advanced materials.

Wirkmechanismus

The mechanism of action of ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of dihydroindenyl methanamines, which are structurally and functionally diverse. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings and Differences

Stereochemical Impact :

- The (1R,3S) configuration of the target compound contrasts with racemic or (1R,3R) analogs (e.g., ). Enantiopure forms often exhibit superior binding to chiral biological targets, such as enzymes or receptors, compared to racemic mixtures .

Substituent Effects :

- The 3-isopropyl group increases steric bulk and lipophilicity compared to unsubstituted analogs like 2,3-Dihydro-1H-indene-1-methanamine (). This enhances membrane permeability but may reduce aqueous solubility .

- Derivatives with carbamate or amide groups (e.g., ) exhibit improved metabolic stability due to reduced susceptibility to oxidative deamination, a common degradation pathway for primary amines .

Biological Activity: While explicit pharmacological data for the target compound are absent in the evidence, structurally related dihydroindenyl amines (e.g., ) have been studied as enzyme inhibitors.

Methodological Considerations

- Structural Characterization : X-ray crystallography and SHELX-based refinement () are standard for confirming stereochemistry and molecular geometry in this class of compounds.

- Synthetic Routes : Similar compounds (e.g., ) often employ tert-butyldimethylsilyl (TBS) protection for hydroxyl groups during synthesis, a strategy that may apply to the target compound’s isopropyl-substituted precursor .

Biologische Aktivität

((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine is a chiral amine compound with the molecular formula C13H19N and a molecular weight of 189.30 g/mol. Its unique stereochemistry plays a crucial role in its biological interactions, making it a candidate for various pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dihydroindenyl moiety and an isopropyl group, which contribute to its distinct chemical properties. The specific (1R,3S) configuration is essential for its biological activity, allowing selective interactions with enzymes and receptors.

The biological activity of ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine is primarily linked to its chiral nature. Compounds with similar structures often exhibit significant pharmacological effects due to their ability to selectively bind to biological targets. The mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : It can selectively bind to certain receptors, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine exhibits various pharmacological effects. Similar compounds have shown potential in drug development due to their ability to modulate biological processes.

Case Studies

Several studies have investigated the interactions of this compound with biological targets:

- Enzyme Interactions : Studies have shown that the compound can interact with enzymes involved in metabolic pathways, potentially altering their activity and leading to varied biological effects.

- Receptor Modulation : Research indicates that it may act as an agonist or antagonist at certain receptors, impacting neurotransmitter systems and influencing pain perception or mood regulation.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and potential applications of similar chiral amines:

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| ((1R,3S)-3-Aminocyclopentanol) | Chiral amine with a cyclopentanol structure | Neurological disorders |

| ((1R,3S)-3-Fluorocyclopentyl)methanamine | Chiral amine with a fluorinated cyclopentyl moiety | Antidepressant effects |

| ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine | Dihydroindenyl structure with isopropyl group | Pain management and anti-inflammatory |

Q & A

Q. What are the optimal synthetic routes for ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine?

Methodological Answer: The synthesis typically involves multi-step routes, adapting strategies from structurally related indenyl methanamines:

- Hydrogenation and Functionalization : Start with substituted indenone precursors (e.g., 3-isopropylindanone), followed by reductive amination using NaBH₄ or catalytic hydrogenation with Pd/C to introduce the methanamine group .

- Chiral Resolution : Due to the compound’s stereochemistry, asymmetric synthesis or kinetic resolution via chiral auxiliaries (e.g., (S)- or (R)-proline derivatives) ensures enantiopurity .

- Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency, while temperature control (0–25°C) minimizes racemization .

Q. How can the stereochemistry and purity of the compound be confirmed?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using SHELX software for structure refinement (e.g., SHELXL for small-molecule crystallography) .

- Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to verify enantiomeric excess (>99%) .

- NMR Spectroscopy : ¹H/¹³C NMR coupled with NOESY experiments confirm spatial arrangement of the isopropyl and methanamine groups .

Advanced Research Questions

Q. How can enantiomer separation be achieved for pharmacological studies?

Methodological Answer:

- Dynamic Kinetic Resolution (DKR) : Use transition-metal catalysts (e.g., Ru-BINAP complexes) to bias stereoselectivity during synthesis .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture .

- Simulated Moving Bed (SMB) Chromatography : Scale-up chiral separations for high-throughput applications .

Q. What computational modeling approaches predict binding affinity to serotonin receptors (e.g., 5-HT2A)?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity and hydrogen-bonding potential .

- Molecular Docking (AutoDock/Vina) : Simulate interactions between the compound’s chiral centers and receptor active sites (e.g., 5-HT2A’s transmembrane helices) .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales (AMBER or GROMACS) .

Q. How to address contradictions in reported biological activity (e.g., receptor selectivity vs. off-target effects)?

Methodological Answer:

- Functional Assays : Compare cAMP inhibition (5-HT2A) vs. calcium flux (5-HT2B) in HEK293 cells transfected with respective receptors .

- Selectivity Profiling : Use radioligand binding assays (³H-ketanserin for 5-HT2A) to quantify IC₅₀ values against related GPCRs .

- Meta-Analysis : Cross-reference data from PubChem/ChEMBL to identify outliers in potency measurements .

Q. What strategies mitigate solubility and stability issues in aqueous buffers?

Methodological Answer:

- Salt Formation : Convert the free base to hydrochloride or citrate salts to enhance aqueous solubility (e.g., 1–5 mg/mL in PBS) .

- Lyophilization : Stabilize the compound for long-term storage by freeze-drying with cryoprotectants (e.g., trehalose) .

- Degradation Studies : Use LC-MS to identify hydrolysis products under varying pH (e.g., amine oxidation at pH > 8) .

Q. How to investigate enzyme interactions (e.g., cytochrome P450 inhibition)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized CYP3A4 isoforms .

- Fluorescence Polarization : Screen for competitive inhibition using fluorogenic substrates (e.g., 7-benzyloxyquinoline) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of enzyme-ligand binding .

Data Contradiction Analysis

Example: Discrepancies in reported 5-HT2A agonism vs. antagonism may arise from:

- Assay Conditions : Differences in cell lines (CHO vs. COS-7) or readout methods (cAMP vs. IP3) .

- Probe Dependency : Use of divergent reference agonists (e.g., DOI vs. LSD) alters efficacy calculations .

- Metabolite Interference : In vivo studies may reflect activity of oxidative metabolites not present in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.